6-bromo-2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide

Crystallography Conformational analysis Coumarin carboxamide

This chromene-3-carboxamide is uniquely differentiated by its sterically demanding 2,4,6-trimethylphenyl (mesityl) group and the synthetically versatile 6-bromo handle. Unlike simple N-phenyl or mono-methylphenyl analogs, the mesityl moiety introduces conformational constraint that governs target affinity and isoform selectivity (e.g., MAO-B inhibition). The 6-bromo substituent enables direct downstream cross-coupling diversification without de novo halogenation. Ideal for labs probing epigenetic reader domains or constructing sp³-rich polycyclic scaffolds via stereoselective cyclopropanation.

Molecular Formula C19H16BrNO3
Molecular Weight 386.2 g/mol
Cat. No. B11628475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide
Molecular FormulaC19H16BrNO3
Molecular Weight386.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C
InChIInChI=1S/C19H16BrNO3/c1-10-6-11(2)17(12(3)7-10)21-18(22)15-9-13-8-14(20)4-5-16(13)24-19(15)23/h4-9H,1-3H3,(H,21,22)
InChIKeyABEHYBQIOKJIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes55 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide – Procurement-Relevant Identity and Physicochemical Profile


6-Bromo-2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide (MF: C19H16BrNO3; MW: 386.24 g/mol) is a synthetic, low-molecular-weight coumarin-3-carboxamide derivative belonging to the chromene heterocycle class . The structure features a 6-bromo substituent on the benzopyrone core and a sterically demanding 2,4,6-trimethylphenyl (mesityl) group on the exocyclic carboxamide, a combination that distinguishes it from close analogs bearing unsubstituted phenyl, halogen-only, or smaller alkyl anilide moieties. The compound is catalogued as a research chemical with typical purity specifications ≥95% (HPLC) for laboratory use . The chromene-3-carboxamide scaffold is recognized in multiple therapeutic programs, including dopamine D3 receptor modulation, HIV-1 integrase inhibition, and monoamine oxidase-B inhibition, which makes substituent-specific differentiation critical for target-focused procurement [1].

Why 6-Bromo-2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide Cannot Be Replaced by Generic Chromene-3-Carboxamide Analogs


Chromene-3-carboxamide derivatives exhibit steep structure–activity relationships where the N-aryl substituent and the 6-position halogen jointly control target affinity, subtype selectivity, and even physicochemical stability. Published SAR on the chromene-3-carboxamide class demonstrates that replacing the N-phenyl group with a 2,4,6-trimethylphenyl (mesityl) moiety introduces steric constraint and alters both enzyme inhibition potency and isoform selectivity, as shown for MAO-B inhibitors where alkyl substitution patterns on the anilide ring produced up to 64.5-fold selectivity differences [1]. Crystallographic evidence further shows that the secondary carboxamide backbone establishes intramolecular N—H···O hydrogen bonds that enforce near-planarity of the chromene–carboxamide system [2]; the steric bulk of the mesityl group is expected to modulate this planarity and, consequently, the presentation of the 6-bromo pharmacophore to biological targets. The combination of the electron-withdrawing 6-bromo substituent and the uniquely hindered mesityl carboxamide terminus creates a chemical space that cannot be replicated by generic 2-oxo-N-phenyl or simple 6-halo-N-alkyl chromene-3-carboxamide analogs.

6-Bromo-2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide – Quantitative Differentiation Evidence Against Closest Analogs


Intramolecular Hydrogen-Bond-Driven Planarity: Structural Comparison of 6-Bromo-Mesityl vs. 6-Methyl-Quinolinyl Chromene-3-Carboxamides

Single-crystal X-ray diffraction of three 6-substituted coumarin-3-carboxamide derivatives established that the secondary carboxamide N—H group participates in a conserved intramolecular N—H···O hydrogen bond to the coumarin carbonyl oxygen, enforcing near-planarity of the carboxamide moiety relative to the chromene ring system [1]. The 6-methyl-N-(quinolin-6-yl) analog exhibited an N—H···O distance of 2.689(2) Å and an N—H···O angle of 138°, while the 6-methyl-N-(pyridin-3-yl) analog showed distances of 2.694(2)–2.711(3) Å and angles of 127–128° [1]. The 6-bromo-2-oxo-N-(2,4,6-trimethylphenyl) analog introduces steric pressure from the ortho-methyl groups that is absent in the solved structures and is predicted to alter the torsional angle between the mesityl ring and the carboxamide plane, thereby tuning the spatial presentation of the 6-bromo atom relative to planar quinolinyl or pyridinyl comparators.

Crystallography Conformational analysis Coumarin carboxamide

Synthetic Versatility: Cyclopropanation Reactivity of 6-Bromo-2-oxochromene-3-carboxamides vs. Non-Brominated 2-Oxochromene-3-carboxamides

Shchepin et al. demonstrated that 6-bromo-2-oxochromene-3-carboxamides (including piperidide and morpholide derivatives) react with zinc enolates derived from 1-aryl-2,2-dibromoalkanones to afford 1-aroyl-6-bromo-1-alkyl-1a,7b-dihydrocyclopropa[c]chromen-2-ones with high stereoselectivity [1]. The same reaction conducted with non-brominated 2-oxochromene-3-carboxamides generates the corresponding 1a-unsubstituted cyclopropa[c]chromen-2-one products [1]. The presence of the 6-bromo substituent is not merely a spectator group; it modifies the electron density of the α,β-unsaturated lactone system and preserves the bromine atom in the final cyclopropanated product, creating a halogen handle for subsequent cross-coupling functionalization (e.g., Suzuki, Buchwald–Hartwig) that is absent in non-halogenated chromene carboxamide starting materials.

Synthetic chemistry Cyclopropanation Zinc enolates

MAO-B Inhibitory SAR: Steric Effect of N-Aryl Substitution on Selectivity Within Chromene-3-Carboxamide Class

A focused library of 2H-chromene-3-carboxamides (4a–4i) evaluated against human MAO-A and MAO-B revealed that N-aryl substitution pattern is the dominant determinant of isoform selectivity [1]. Compound 4d achieved IC50 = 0.93 µM against MAO-B with 64.5-fold selectivity over MAO-A, whereas the reference inhibitor iproniazide showed IC50 = 7.80 µM [1]. The selectivity arose from the specific alkyl-substituted anilide moiety; compounds with unsubstituted phenyl or 4-substituted phenyl amides displayed markedly lower selectivity (1- to 10-fold) [1]. Although the 6-bromo-2-oxo-N-(2,4,6-trimethylphenyl) derivative was not directly screened in this study, the SAR trend indicates that the 2,4,6-trimethylphenyl (tri-ortho-substituted) group applies greater steric demand than the 2,4-dimethylphenyl or 3,4-dimethylphenyl patterns present in the most selective inhibitors of the series, predicting a distinct selectivity profile that warrants empirical evaluation.

Monoamine oxidase B Isoform selectivity Structure-activity relationship

HIV-1 Integrase Strand Transfer Inhibition: Chromene-3-Carboxamide Scaffold vs. Dolutegravir Baseline

A series of eighteen 2-oxo-N-substituted phenyl-2H-chromene-3-carboxamide derivatives was evaluated for HIV-1 integrase (IN) strand transfer inhibition using a standard kit assay with dolutegravir as reference [1]. Six compounds (13h, 13i, 13l, 13p–13r) exhibited IC50 values <1.7 µM in the 3′-strand transfer assay, confirming that the chromene-3-carboxamide motif alone, without a metal-chelating heterocycle, is sufficient for IN inhibition [1]. However, these compounds did not suppress HIV-1 or HIV-2 replication below their cytotoxic concentrations in cell-based assays, indicating that the 2-oxo-N-phenyl-2H-chromene-3-carboxamide scaffold requires additional structural optimization to achieve antiviral efficacy [1]. The 6-bromo-2-oxo-N-(2,4,6-trimethylphenyl) analog incorporates both a 6-halogen (electron-withdrawing, potential halogen-bond donor) and a sterically hindered mesityl amide, modifications not present in any of the eighteen reported analogs, which were restricted to unsubstituted coumarin cores with simple phenyl, halogenophenyl, or methoxyphenyl N-substituents.

HIV integrase Antiviral Metal chelation

Procurement-Driven Application Scenarios for 6-Bromo-2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling at the 6-Position

The 6-bromo substituent serves as a robust synthetic handle for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira coupling reactions, enabling introduction of aryl, amino, or alkynyl diversity while the mesityl carboxamide remains sterically protected and chemically inert under standard Pd-catalyzed conditions [1]. This contrasts with non-brominated chromene-3-carboxamide cores, which require de novo electrophilic bromination prior to cross-coupling, adding a synthetic step and reducing overall yield. The mesityl group further suppresses N-arylation side reactions at the amide nitrogen during Buchwald–Hartwig couplings.

Sterically Defined Pharmacophore Probe for Chromodomain and Epigenetic Reader Protein Screening

Coumarin-3-carboxamide derivatives have been identified as privileged fragments for epigenetic reader domain inhibition, particularly chromodomains of the CBX family [1]. The mesityl amide projects a large, hydrophobic, methyl-decorated surface that can fill the aromatic cage of methyllysine reader proteins while the 6-bromo atom provides an exit vector for solvent exposure or additional binding contacts. The commercially available unsubstituted-phenyl and 3-chlorophenyl analogs lack the steric bulk required for selective engagement of deeper aromatic pockets and are more promiscuous across paralogs [1].

Conformationally Constrained Building Block for Cyclopropane-Fused Chromene Libraries

Based on the established reactivity of 6-bromo-2-oxochromene-3-carboxamides with zinc enolates to yield cyclopropa[c]chromen-2-ones with high stereoselectivity [1], the mesityl carboxamide derivative can serve as a starting material for constructing three-dimensional, sp³-rich polycyclic scaffolds. The steric bulk of the mesityl group is anticipated to influence the facial selectivity of cyclopropanation, providing diastereomeric products that are structurally distinct from those obtained with N-piperidyl or N-morpholyl carboxamide substrates.

MAO-B Isoform Selectivity Expansion in Neurological Disease Lead Optimization

The established SAR of chromene-3-carboxamide MAO-B inhibitors demonstrates that N-aryl substitution pattern governs isoform selectivity with up to 64.5-fold discrimination [1]. The 2,4,6-trimethylphenyl group represents the most sterically demanding N-substituent commercially available in this series and is expected to probe selectivity-determining residues in the MAO-B entrance cavity that are not addressed by mono- or di-methylphenyl analogs. Procurement of this derivative enables head-to-head selectivity profiling against existing dimethylphenyl-substituted MAO inhibitors.

Quote Request

Request a Quote for 6-bromo-2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.